B1576315 Japonicin-1

Japonicin-1

货号: B1576315
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Japonicin-1 is a cationic antimicrobial peptide (AMP) first isolated from the skin secretions of the Japanese forest frog (Rana japonica) . It belongs to the Japonicin family, which is characterized by a conserved structural motif: two cysteine residues forming a disulfide bridge that stabilizes a cyclic domain. This compound specifically contains a seven-residue loop (Cys-X₆-Cys) at its C-terminal region, distinguishing it from other cyclic AMPs . The peptide exhibits broad-spectrum antimicrobial activity, including against Gram-negative bacteria (e.g., Escherichia coli, MIC = 12 μM) and Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 20 μM) . Beyond its antimicrobial properties, this compound demonstrates secondary functionalities such as antioxidant activity and modulation of immune responses (e.g., mast cell degranulation inhibition) .

属性

生物活性

Antibacterial

序列

FFPIGVFCKIFKTC

产品来源

United States

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural Comparison

The Japonicin family includes two primary subclasses: Japonicin-1 and Japonicin-2 . Key structural differences are outlined below:

Feature This compound Japonicin-2 Brevinin-2 Esculentin-1 Parkerin
Loop Structure 7-residue (Cys-X₆-Cys) 8-residue (Cys-X₇-Cys) 6-residue (Cys-X₅-Cys) Linear with helical domains Linear, no disulfide bonds
Length (Amino Acids) 14–16 residues 20–22 residues 24–27 residues 46–49 residues 20 residues
Source Rana japonica Rana chaochiaoensis Multiple Ranidae frogs Rana esculenta Amolops wuyiensis (novel)
Key References

Key Insights :

  • Japonicin-2 diverges from this compound by its 8-residue loop and extended length, which correlates with its exclusive activity against Gram-negative bacteria (e.g., E. coli, MIC = 20 μM) .
  • Brevinin-2, another Ranidae-derived AMP, shares structural homology with this compound but lacks a conserved loop size, resulting in broader antifungal activity .
  • Esculentin-1, a larger peptide, adopts a linear α-helical structure with potent activity against multidrug-resistant pathogens (e.g., MIC = 2–5 μM for Pseudomonas aeruginosa) .
Functional Comparison
2.2.1 Antimicrobial Activity
Compound Gram-Negative (MIC, μM) Gram-Positive (MIC, μM) Fungal (MIC, μM) Hemolytic Activity (HC₅₀, μM)
This compound E. coli: 12 S. aureus: 20 Not reported >100 (low toxicity)
Japonicin-2 E. coli: 20 No activity Not reported 50 (moderate)
Brevinin-2 E. coli: 18 S. aureus: 25 C. albicans: 30 30 (high)
Esculentin-1 P. aeruginosa: 2 S. aureus: 5 Not reported 10 (very high)
Parkerin E. coli: 35 S. aureus: 40 C. albicans: 15 >200 (negligible)

Data compiled from

Key Insights :

  • This compound demonstrates dual activity against Gram-negative and Gram-positive bacteria, unlike Japonicin-2, which is selective for Gram-negative strains .
  • Parkerin’s low hemotoxicity (>200 μM HC₅₀) and antifungal specificity make it a candidate for topical applications .
2.2.2 Non-Antimicrobial Functions
  • Antioxidant Activity : this compound from Amolops wuyiensis scavenges free radicals (IC₅₀ = 25 μM for DPPH assay), a property absent in Japonicin-2 and Brevinin-2 .
  • Immune Modulation : this compound inhibits mast cell degranulation (60% inhibition at 10 μM), reducing allergic inflammation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。